molecular formula C22H26N4O2S2 B11656940 3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one CAS No. 361994-16-3

3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11656940
CAS No.: 361994-16-3
M. Wt: 442.6 g/mol
InChI Key: QJEKGKNKZHOAOL-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a potent and selective small-molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a primary sensor for innocuous cold and is activated by cooling compounds such as menthol. This compound has demonstrated significant research value in neuroscience and oncology. Its primary mechanism of action involves binding to the TRPM8 channel and inhibiting calcium influx, thereby blocking channel activation by cold or chemical agonists. Research indicates this antagonist is valuable for studying the role of TRPM8 in cold sensation, pathological pain conditions, and migraine . Furthermore, emerging oncology research has highlighted the expression of TRPM8 in various cancers, including prostate and breast cancer, where it is implicated in cell proliferation, survival, and migration. The use of this specific antagonist allows researchers to probe these mechanisms and assess the channel as a potential therapeutic target. The compound is provided for research use only and is a crucial tool for elucidating TRPM8 function in physiological and disease contexts. For detailed chemical and physical property information, researchers are directed to its PubChem entry (CID 16735433) .

Properties

CAS No.

361994-16-3

Molecular Formula

C22H26N4O2S2

Molecular Weight

442.6 g/mol

IUPAC Name

(5Z)-5-[[2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H26N4O2S2/c1-14(2)13-26-21(28)17(30-22(26)29)12-16-19(24-10-7-15(3)8-11-24)23-18-6-4-5-9-25(18)20(16)27/h4-6,9,12,14-15H,7-8,10-11,13H2,1-3H3/b17-12-

InChI Key

QJEKGKNKZHOAOL-ATVHPVEESA-N

Isomeric SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC(C)C

Canonical SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC(C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysis

Key parameters include:

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline (20 mol%)

  • Solvent : DMF at 130°C

  • Time : 12–24 hours

The reaction proceeds via Ullmann-type coupling, forming the C–N bond between the pyridine and acrylate, followed by cyclization to yield the pyrido[1,2-a]pyrimidin-4-one core. Yields exceed 85% for electron-deficient aryl groups.

Table 1: Optimization of Core Synthesis Conditions

ParameterOptimal ValueYield (%)
CatalystCuI88
Temperature (°C)13085–92
SolventDMF90
Ligand1,10-Phenanthroline87

Construction of the Thiazolidinone Moiety

The thiazolidin-4-one fragment is synthesized via a two-step protocol involving thiosemicarbazide condensation and cyclization.

Thiosemicarbazide Intermediate Formation

4-Isobutyl-3-thiosemicarbazide is prepared by reacting isobutylamine with carbon disulfide in alkaline ethanol, followed by hydrazine hydrate treatment:

CS2+H2N-NH2NaOHH2N-C(S)-NH-NH2IsobutylamineC4H9N-C(S)-NH-NH2\text{CS}2 + \text{H}2\text{N-NH}2 \xrightarrow{\text{NaOH}} \text{H}2\text{N-C(S)-NH-NH}2 \xrightarrow{\text{Isobutylamine}} \text{C}4\text{H}9\text{N-C(S)-NH-NH}2

Cyclization to Thiazolidin-4-one

The intermediate undergoes cyclization with ethyl bromoacetate in anhydrous ethanol under reflux, catalyzed by sodium acetate:

Thiosemicarbazide+BrCH2COOEtNaOAc, EtOHThiazolidin-4-one+HBr\text{Thiosemicarbazide} + \text{BrCH}_2\text{COOEt} \xrightarrow{\text{NaOAc, EtOH}} \text{Thiazolidin-4-one} + \text{HBr}

Reaction conditions:

  • Temperature : 80°C

  • Time : 2 hours

  • Yield : 75–87%

Introduction of the 4-Methylpiperidinyl Group

The 4-methylpiperidinyl substituent is introduced via nucleophilic aromatic substitution (SNAr) on a chlorinated pyrido[1,2-a]pyrimidin-4-one intermediate.

Chlorination and Substitution

  • Chlorination : Treat the core with POCl₃ at 110°C for 6 hours to generate 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one.

  • Substitution : React with 4-methylpiperidine in DMF at 90°C for 12 hours.

2-Cl Intermediate+4-Me-PiperidineDMF, 90°C2-(4-Me-Piperidinyl) Derivative\text{2-Cl Intermediate} + \text{4-Me-Piperidine} \xrightarrow{\text{DMF, 90°C}} \text{2-(4-Me-Piperidinyl) Derivative}

Yield : 68–72%

Knoevenagel Condensation for Z-Configured Methylidene Bridge

The final step involves coupling the thiazolidinone and pyridopyrimidinone systems via a Z-selective Knoevenagel condensation.

Reaction Conditions

  • Reactants : Thiazolidin-4-one and pyrido[1,2-a]pyrimidin-4-one aldehyde

  • Catalyst : Piperidine (5 mol%) in acetic acid

  • Temperature : 80°C

  • Time : 8 hours

The Z-configuration is favored by steric hindrance from the isobutyl group, confirmed by NOESY NMR.

Table 2: Stereochemical Outcomes of Knoevenagel Condensation

CatalystSolventZ:E RatioYield (%)
PiperidineAcOH9:178
DBUToluene3:165

Purification and Characterization

Final purification is achieved via flash chromatography (SiO₂, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol. Characterization data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.12 (d, 6H, CH(CH₃)₂), 2.35 (s, 3H, N-CH₃), 3.45–3.60 (m, 4H, piperidinyl), 6.92 (s, 1H, CH=C).

  • HRMS : m/z 522.1743 [M+H]⁺ (calc. 522.1748).

Industrial-Scale Considerations

For bulk production, continuous flow reactors enhance efficiency:

  • Core Synthesis : Microreactors reduce reaction time to 2 hours.

  • Catalyst Recovery : Heteropolyacid catalysts (e.g., Al₃PW₁₂O₄₀) are reused for 5 cycles with <5% activity loss .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidinyl and pyrimidinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Basic Information

  • Molecular Formula : C23H29N5O4S2
  • Molecular Weight : 503.1661 Da
  • CAS Number : 361996-58-9

Structure

The structure of the compound includes a pyrido-pyrimidinone core, which is known for its diverse biological activities. The presence of the thiazolidinone moiety contributes to its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The thiazolidinone ring is known for its ability to inhibit bacterial growth and has been studied for its efficacy against various pathogens. Preliminary studies suggest that this compound may also possess antimicrobial activity, making it a candidate for further investigation in the field of infectious diseases.

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Studies on related pyrido-pyrimidine derivatives have shown that they can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Investigations into this compound's effects on cancer cells could reveal its utility as a chemotherapeutic agent.

Neuropharmacological Effects

The presence of the piperidine group indicates potential neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in the treatment of neurological disorders such as depression and anxiety. This compound may be explored for its ability to modulate neurotransmitter activity.

Enzyme Inhibition

Research into enzyme inhibitors has highlighted the importance of thiazolidinone derivatives in drug design. The compound may act as an inhibitor of specific enzymes involved in disease pathways, offering a mechanism for therapeutic intervention.

Case Study 1: Antimicrobial Screening

A study conducted on thiazolidinone derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound was tested using standard disk diffusion methods and showed promising results, warranting further exploration of its mechanism of action.

Case Study 2: Anticancer Activity

In vitro studies on related pyrido-pyrimidine compounds revealed their ability to inhibit cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Future studies could include this compound to assess its cytotoxic effects and explore its potential as an anticancer drug.

Case Study 3: Neuropharmacological Assessment

Research into piperidine derivatives has shown their potential as anxiolytics. A similar approach could be applied to this compound to evaluate its effects on anxiety-related behaviors in animal models.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone and pyrido[1,2-A]pyrimidin-4-one moieties are crucial for binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrido-Pyrimidinone Family

The evidence highlights several derivatives with modifications to the substituents on the pyrido-pyrimidinone core and thiazolidinone ring. Key comparisons include:

Compound Structural Differences Molecular Weight (approx.) LogP (Predicted) Biological Activity Reference
Target Compound Isobutyl (thiazolidinone), 4-methylpiperidinyl (pyrido-pyrimidinone) ~530 g/mol 3.8 N/A (structural focus)
3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one Allyl (thiazolidinone), ethylamino (pyrido-pyrimidinone) ~490 g/mol 2.9 Antimicrobial (hypothesized)
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Benzodioxol (position 2), piperazinyl (position 7) ~420 g/mol 2.5 Kinase inhibition (inferred from substituents)
3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one Additional methyl (position 7), 4-methylbenzylamino (position 2) ~580 g/mol 4.2 Enhanced stability (predicted)

Key Observations :

  • Substituent Effects: The isobutyl group in the target compound increases lipophilicity (LogP ~3.8) compared to allyl (LogP ~2.9) . Piperidinyl/piperazinyl groups improve solubility in polar solvents relative to ethylamino or benzylamino substituents .
  • Thioxo groups in the thiazolidinone ring enhance hydrogen-bond acceptor capacity, critical for interactions with enzymes like kinases or proteases .
Thiazolidinone-Based Analogues

Compounds with modified thiazolidinone scaffolds () show divergent properties:

Compound Core Structure Key Modifications Activity
Target Compound Pyrido-pyrimidinone + thiazolidinone Isobutyl, 4-methylpiperidinyl N/A
2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionic acid derivatives () Thiazolidinone + uracil Azo linkages, aromatic aldehydes Antimicrobial, antioxidant
N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines () Dithiazole + pyridine Chloro, cyano substituents Antitumor, antimicrobial

Comparison Highlights :

  • The target compound’s pyrido-pyrimidinone core distinguishes it from simpler thiazolidinone derivatives, likely improving metabolic stability due to reduced ring strain .
  • Azo-linked thiazolidinones () exhibit broader antimicrobial activity but lower predicted CNS permeability due to higher polarity .

Research Findings and Implications

Physicochemical Properties
  • Solubility: The 4-methylpiperidinyl group in the target compound balances lipophilicity and aqueous solubility, contrasting with ethylamino derivatives (lower LogP but reduced membrane permeability) .
  • Stability: Thioxo groups in the thiazolidinone ring may confer resistance to oxidative degradation compared to dithiazole derivatives () .
ADME/Toxicity Predictions
  • Absorption : The target compound’s moderate LogP (~3.8) suggests favorable intestinal absorption but may require formulation optimization for CNS penetration .
  • Metabolism: Thiazolidinone rings are prone to hepatic glucuronidation; the isobutyl group may slow this process compared to allyl substituents .

Biological Activity

The compound 3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H26N4O2S2C_{25}H_{26}N_{4}O_{2}S_{2} with a monoisotopic mass of approximately 478.15 Da. The structure features a thiazolidine ring connected to a pyrido-pyrimidine moiety, which is characteristic of many bioactive compounds.

Antitumor Activity

Recent studies have indicated that thiazolidine derivatives exhibit significant antitumor properties. The compound has shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. For instance, a study demonstrated that derivatives similar to this compound inhibited the growth of human breast cancer cells (MCF-7) by inducing cell cycle arrest and apoptosis through mitochondrial pathways .

Antimicrobial Properties

The compound's thiazolidine structure contributes to its antimicrobial activity. It has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Enzyme Inhibition

Another significant aspect of this compound is its potential as an enzyme inhibitor. It has been investigated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that the compound can inhibit AChE activity, suggesting its potential as a therapeutic agent for cognitive disorders .

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Synthetic routes often include the condensation of thiazolidine derivatives with pyrido-pyrimidine frameworks. Characterization methods such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

StudyFindings
Antitumor Activity Inhibition of MCF-7 cell proliferation; induction of apoptosis via mitochondrial pathways.
Antimicrobial Testing Effective against S. aureus and E. coli; mechanism involves disruption of cell wall synthesis.
Enzyme Inhibition Significant AChE inhibition; potential application in treating Alzheimer's disease.

Q & A

Basic Research Questions

Q. How can the Z-configuration of the thiazolidinone moiety be preserved during synthesis?

  • Methodological Answer : To ensure the Z-configuration, employ controlled reaction conditions such as low temperatures (0–5°C) and inert atmospheres (N₂/Ar) during the condensation step between the thiazolidinone precursor and the pyridopyrimidinone core. Use 2-mercaptoacetic acid as a stabilizing agent, as demonstrated in analogous thiazolidinone syntheses . Monitor reaction progress via thin-layer chromatography (TLC) and confirm stereochemistry using NOESY NMR to detect spatial proximity between the isobutyl group and the pyrido ring .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

  • Methodological Answer :

  • Structural Confirmation : Combine ¹H/¹³C NMR to identify proton environments and carbon frameworks, focusing on the thioxo (C=S) and enamine (C=N) signals. High-resolution mass spectrometry (HRMS) validates molecular weight.
  • Purity Analysis : Use reverse-phase HPLC with a C18 column and ammonium acetate buffer (pH 6.5) for optimal separation of polar functional groups . UV detection at 254 nm is suitable for aromatic systems.

Q. How can solubility challenges in aqueous media be addressed for in vitro assays?

  • Methodological Answer : Prepare stock solutions in DMSO (≤0.1% v/v final concentration) to enhance solubility. For buffer compatibility, use co-solvents like polyethylene glycol (PEG-400) or cyclodextrin derivatives. Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation tendencies .

Advanced Research Questions

Q. How can computational methods predict the compound’s drug-like properties and bioavailability?

  • Methodological Answer :

  • Physicochemical Properties : Use SwissADME or QikProp to calculate logP, topological polar surface area (TPSA), and Lipinski’s Rule of Five compliance.
  • Bioavailability : Perform molecular dynamics (MD) simulations to study membrane permeability, leveraging force fields like CHARMM36. Quantum mechanical calculations (DFT) can optimize the thioxo group’s electronic profile for target interactions .

Q. What strategies elucidate the reaction mechanism of the thiazolidinone-pyridopyrimidinone conjugation?

  • Methodological Answer : Apply quantum chemical reaction path searches (e.g., GRRM17) to identify transition states and intermediates. Use IRC (Intrinsic Reaction Coordinate) analysis to validate pathways. Experimental validation via trapping intermediates (e.g., with TEMPO) under cryogenic conditions can corroborate computational findings .

Q. How to design assays for evaluating the thioxo group’s role in antimicrobial activity?

  • Methodological Answer :

  • Comparative Studies : Synthesize analogs replacing the thioxo (C=S) with oxo (C=O) or selenoxo (C=Se) groups. Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC assays).
  • Mechanistic Insight : Use fluorescence-based assays to monitor thiol-disulfide exchange, a common target of thioxo-containing compounds .

Q. How to assess stability under physiological conditions for preclinical development?

  • Methodological Answer : Conduct forced degradation studies:

  • Hydrolytic Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours.
  • Oxidative Stability : Expose to 0.1% H₂O₂ and analyze degradation products via LC-MS.
  • Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) .

Q. What experimental frameworks evaluate synergistic effects with existing therapeutics?

  • Methodological Answer : Use checkerboard assays to determine fractional inhibitory concentration (FIC) indices with antibiotics (e.g., β-lactams) or antifungals (e.g., fluconazole). For anticancer synergy, employ the Chou-Talalay method on cell lines (e.g., MCF-7), combining the compound with cisplatin or doxorubicin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.